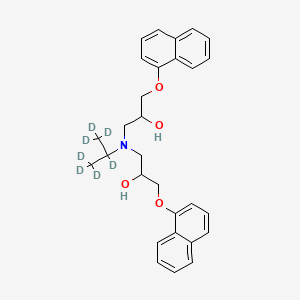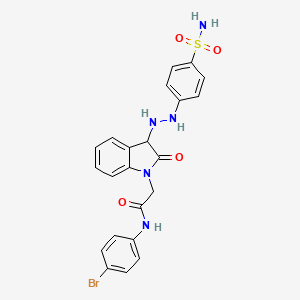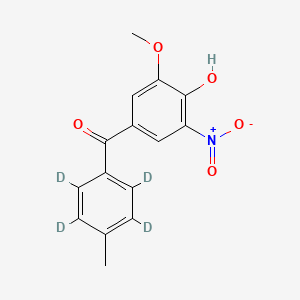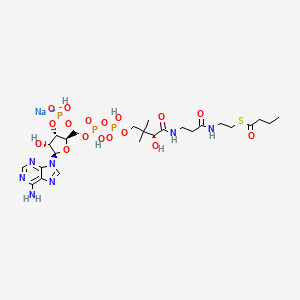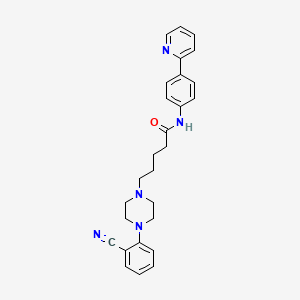
5-(4-(2-cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dopamine D3 receptor ligand-1 is a compound that specifically targets the dopamine D3 receptor, a subtype of dopamine receptors. Dopamine receptors are part of the G protein-coupled receptor family and play a crucial role in the central nervous system. The dopamine D3 receptor is primarily found in the mesolimbic system, which is involved in cognition, emotion, and reward mechanisms . This ligand is of significant interest due to its potential therapeutic applications in treating neurological disorders such as schizophrenia, Parkinson’s disease, and drug addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dopamine D3 receptor ligand-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the Buchwald coupling of homopiperazine with an aryl bromide, followed by reaction with an alkyl bromide under basic conditions . The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of dopamine D3 receptor ligand-1 may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions: Dopamine D3 receptor ligand-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Dopamine D3 receptor ligand-1 has a wide range of scientific research applications:
Mechanism of Action
Dopamine D3 receptor ligand-1 exerts its effects by binding to the dopamine D3 receptor, which is a G protein-coupled receptor. Upon binding, the ligand activates or inhibits the receptor, leading to changes in intracellular signaling pathways. The primary molecular targets include the G protein and downstream effectors such as adenylate cyclase and phospholipase C . This modulation of signaling pathways affects neurotransmitter release, receptor sensitivity, and overall neuronal activity .
Comparison with Similar Compounds
Dopamine D2 receptor ligands: Share structural similarities but have different selectivity and affinity for dopamine receptors.
Dopamine D4 receptor ligands: Similar in structure but target different receptor subtypes with distinct physiological roles.
Uniqueness: Dopamine D3 receptor ligand-1 is unique due to its high selectivity and affinity for the dopamine D3 receptor, making it a valuable tool for studying this specific receptor subtype. Its distinct binding modes and pharmacological profile set it apart from other dopamine receptor ligands .
Properties
Molecular Formula |
C27H29N5O |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
5-[4-(2-cyanophenyl)piperazin-1-yl]-N-(4-pyridin-2-ylphenyl)pentanamide |
InChI |
InChI=1S/C27H29N5O/c28-21-23-7-1-2-9-26(23)32-19-17-31(18-20-32)16-6-4-10-27(33)30-24-13-11-22(12-14-24)25-8-3-5-15-29-25/h1-3,5,7-9,11-15H,4,6,10,16-20H2,(H,30,33) |
InChI Key |
VWALNDUYELTTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CC=CC=N3)C4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


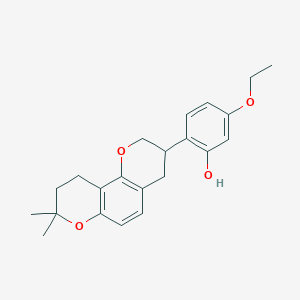
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)

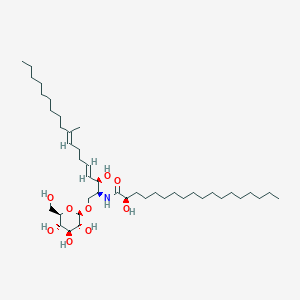
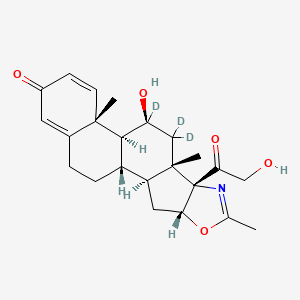
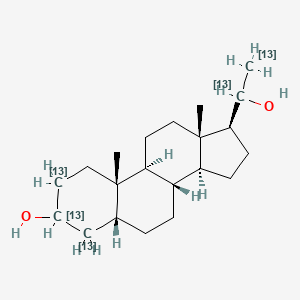
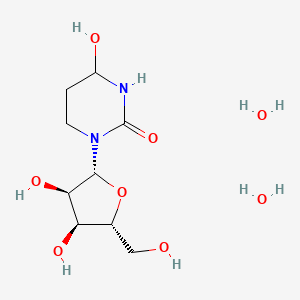
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)
